N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a chloroacetamide derivative featuring a dichlorophenyl group and a pyridinylsulfanyl moiety substituted with a trifluoromethyl group. This structure combines aromatic halogenation (enhancing lipophilicity and target binding) with a sulfanyl linker, which may improve metabolic stability.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-9-2-1-3-10(13(9)16)21-11(22)7-23-12-5-4-8(6-20-12)14(17,18)19/h1-6H,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVPLVHPUNCNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a nucleophilic substitution reaction. For example, 2,3-dichloroaniline can react with 2-chloroacetyl chloride in the presence of a base to form N-(2,3-dichlorophenyl)-2-chloroacetamide.
Introduction of the Pyridinyl Group: The intermediate is then reacted with 5-(trifluoromethyl)pyridine-2-thiol under suitable conditions to introduce the pyridinyl group. This step may require the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Pyridine vs. Triazole Modifications: The target compound and K788-9870 share a pyridine ring but differ in substituents. The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to the simpler pyridin-2-yl ethylsulfanyl group in K788-9870 . CAS 571949-21-8 replaces pyridine with a triazole ring, introducing a fluorophenyl group.
Chlorophenyl vs. Other Aromatic Groups :
- The 2,3-dichlorophenyl group in the target compound and K788-9870 contrasts with the 3,4-dichlorophenyl substitution in the triazole-based analog from . Positional differences in chlorine atoms can significantly alter steric interactions and binding affinity .
- Alachlor’s 2,6-diethylphenyl group highlights how alkyl substituents (vs. halogens) reduce polarity, favoring herbicidal activity through membrane penetration .
Sulfanyl Linker Variations :
- The sulfanyl (-S-) group in the target compound and its analogs is critical for forming disulfide bonds or interacting with cysteine residues in biological targets. Pyridinylsulfanyl groups (as in the target compound) may offer better π-π stacking than aliphatic chains (e.g., K788-9870) .
Biological Activity
N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound features several distinctive groups:
- Dichlorophenyl moiety : Enhances lipophilicity and biological interactions.
- Trifluoromethyl pyridine ring : Contributes to the compound's unique reactivity and potential pharmacological properties.
- Sulfanyl group : Plays a crucial role in the compound's biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂F₃N₃OS |
| Molecular Weight | 383.2 g/mol |
| LogP | 3.15 |
| Polar Surface Area | 57 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to apoptosis and cell survival.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, including:
- PC3 (Prostate Cancer)
- MCF7 (Breast Cancer)
- SKNMC (Neuroblastoma)
In vitro assays demonstrated that compounds similar to this compound induced apoptosis through the caspase pathway, particularly activating caspases 3 and 9 in MCF7 cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. Its unique structure allows it to interact with bacterial cell membranes and inhibit growth. Specific tests have demonstrated effectiveness against various bacterial strains, although detailed comparative data are still needed for a comprehensive understanding.
Case Studies and Research Findings
- Caspase Activation Study :
-
Antimicrobial Testing :
- Preliminary results indicate that this compound exhibits antimicrobial properties that warrant further investigation.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine-sulfanyl intermediate via nucleophilic substitution between 2-mercapto-5-(trifluoromethyl)pyridine and α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the intermediate with 2,3-dichloroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the final acetamide .
- Key conditions : Reactions are conducted at 60–80°C in anhydrous solvents (e.g., THF or DMF) with rigorous exclusion of moisture. Yields are optimized via TLC monitoring .
Q. How is the compound characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons adjacent to electron-withdrawing groups (e.g., -CF₃, -Cl). The sulfanyl (S-) bridge is confirmed by deshielded proton signals at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values .
Q. What initial biological screening methods are used to assess its activity?
- Enzyme Inhibition Assays : Tested against targets like lipoxygenase (LOX) or acetylcholinesterase (AChE) using spectrophotometric methods. IC₅₀ values are calculated from dose-response curves .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .
- Purification : Normal-phase chromatography with gradients of ethyl acetate/hexane (10–50%) removes by-products like unreacted dichloroaniline .
- Troubleshooting : Replace hygroscopic solvents (DMF) with acetonitrile to minimize hydrolysis of the sulfanyl group .
Q. How do researchers resolve contradictions in solubility data across studies?
- Controlled Studies : Measure solubility in buffered solutions (pH 1.2–7.4) using HPLC-UV quantification. For example, solubility decreases from 12 mg/mL (pH 7.4) to <1 mg/mL (pH 1.2) due to protonation of the pyridine ring .
- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that affect solubility .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., LOX or kinase domains). The trifluoromethyl group shows strong hydrophobic binding in silico .
- QSAR Models : Hammett constants (σ) for substituents (e.g., -Cl, -CF₃) correlate with bioactivity trends .
Q. How is X-ray crystallography applied to study its solid-state behavior?
- Crystal Structure Analysis : Monoclinic systems (space group P2₁/c) reveal intermolecular hydrogen bonds between the acetamide carbonyl and pyridine N-atom, stabilizing the lattice .
- Torsion Angles : The dihedral angle between the dichlorophenyl and pyridine rings (45–55°) impacts packing efficiency .
Q. What strategies improve metabolic stability in preclinical studies?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., sulfur bridge). LC-MS/MS detects metabolites like sulfoxide derivatives .
- Deuteration : Replace labile C-H bonds near the sulfanyl group with deuterium to slow oxidative degradation .
Q. How is its stability under varying pH and temperature conditions quantified?
- Forced Degradation Studies : Expose to 0.1M HCl (40°C, 24h) or 0.1M NaOH to measure hydrolysis rates. The compound degrades >90% in alkaline conditions due to acetamide cleavage .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; HPLC monitors purity drops <5% .
Q. What formulation approaches enhance bioavailability for in vivo testing?
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve aqueous solubility from 0.5 mg/mL to 8 mg/mL .
- Co-solvent Systems : Use PEG-400/water (70:30) for parenteral administration, achieving Cmax of 1.2 µg/mL in rat plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
